![molecular formula C8H7ClN2O B14791973 2-Chloro-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B14791973.png)
2-Chloro-5-methoxypyrazolo[1,5-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methoxypyrazolo[1,5-A]pyridine is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxypyrazolo[1,5-A]pyridine typically involves the reaction of pyrazole derivatives with chlorinated pyridine compounds. One common method includes the methylation of pyrazolo[1,5-A]pyridine using diazomethane or dimethyl sulfate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methoxypyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Methylation: As mentioned earlier, methylation can be achieved using diazomethane or dimethyl sulfate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
2-Chloro-5-methoxypyrazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methoxypyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-methylpyridine
- 2-Chloro-5-chloromethylpyridine
- 2-Methoxypyrazolo[1,5-A]pyridine
Uniqueness
2-Chloro-5-methoxypyrazolo[1,5-A]pyridine stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
2-chloro-5-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-2-3-11-6(4-7)5-8(9)10-11/h2-5H,1H3 |
Clave InChI |
DPJXCQXCKICDDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=NN2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


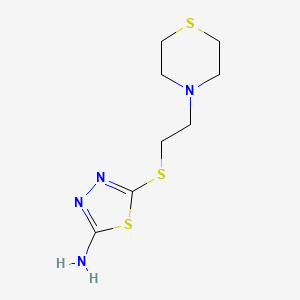

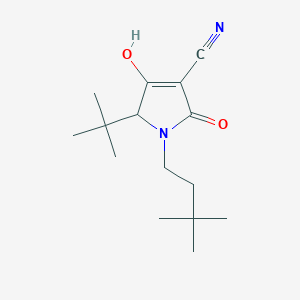
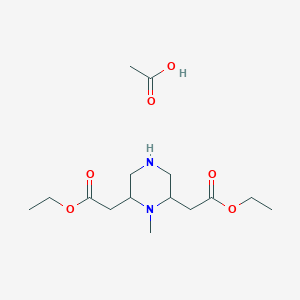
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
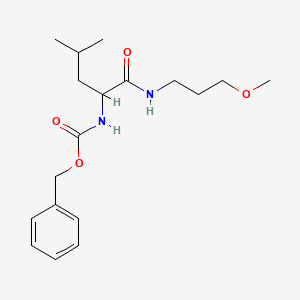
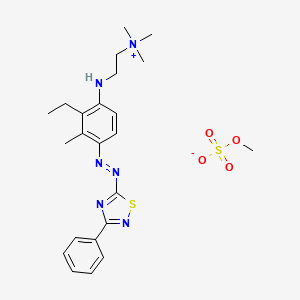
![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
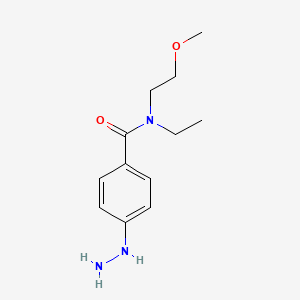
![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/structure/B14791939.png)
![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)
![(R)-1-[4-(morpholin-4-yl)phenyl]ethanol](/img/structure/B14791949.png)
![Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl-](/img/structure/B14791951.png)

